(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and is modified with several functional groups that enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under acidic conditions.
Introduction of the acetamido group: This step involves the acetylation of the amino group on the benzo[d]thiazole ring using acetic anhydride or acetyl chloride.
Attachment of the N,N-dimethylsulfamoyl group: This is typically done through a sulfonylation reaction using N,N-dimethylsulfamoyl chloride.
Formation of the imino group: This involves the condensation of the benzo[d]thiazole derivative with 4-(N,N-dimethylsulfamoyl)benzoyl chloride.
Esterification: The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the N,N-dimethylsulfamoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, under mild heating.
Hydrolysis: Hydrochloric acid, sodium hydroxide, under reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzo[d]thiazole core is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development and biological assays.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups, which are known for their antimicrobial properties.
Acetamido derivatives: Compounds with acetamido groups, which are common in pharmaceuticals.
Uniqueness
(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzo[d]thiazole core, acetamido group, and N,N-dimethylsulfamoyl group makes it distinct from other compounds and enhances its potential for various applications.
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-13(26)22-15-7-10-17-18(11-15)32-21(25(17)12-19(27)31-4)23-20(28)14-5-8-16(9-6-14)33(29,30)24(2)3/h5-11H,12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXLFXFBNIGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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